2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole
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Overview
Description
2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 1-methylcyclopentyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the cyclopentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methylcyclopentyl)sulfanyl-1,3-benzoxazole
- 2-Mercaptobenzothiazole
- Benzimidazole derivatives
Uniqueness
2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
820961-94-2 |
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Molecular Formula |
C13H15NS2 |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
2-(1-methylcyclopentyl)sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H15NS2/c1-13(8-4-5-9-13)16-12-14-10-6-2-3-7-11(10)15-12/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI Key |
OEFQTQDLHCMHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)SC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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